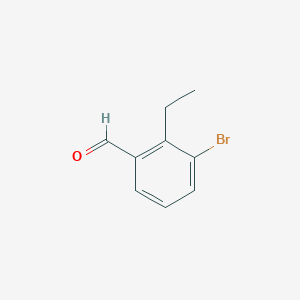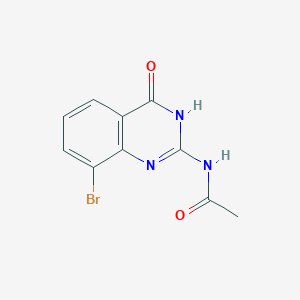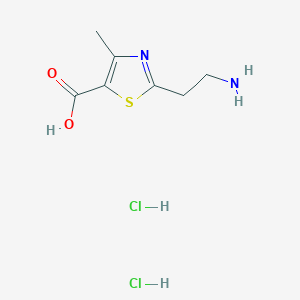
3-(4-cyanophenyl)pyridine-4-carboxylic acid
Descripción general
Descripción
3-(4-cyanophenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a cyanophenyl group attached to the pyridine ring
Mecanismo De Acción
Target of Action
3-(4-Cyanophenyl)isonicotinic acid, a derivative of isonicotinic acid, is believed to target essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antimicrobial agents .
Mode of Action
The compound interacts with its targets through covalent modifications. It binds covalently to the catalytic site of the enzymes, leading to functional inhibition . This covalent binding is concentration-dependent, suggesting that higher concentrations of the compound result in more extensive enzyme inhibition .
Biochemical Pathways
The compound affects the fatty acid biosynthetic process and the hexosamine pathway. The fatty acid biosynthetic process is crucial for bacterial cell membrane synthesis, while the hexosamine pathway is involved in the production of amino sugars, which are key components of bacterial cell walls . Inhibition of these pathways disrupts bacterial growth and proliferation .
Pharmacokinetics
Similar compounds, such as isoniazid, are known to be well-absorbed orally and widely distributed throughout the body
Result of Action
The compound’s action results in the inhibition of bacterial growth. By targeting and inhibiting essential metabolic enzymes, it disrupts key biochemical pathways, leading to the destabilization and dysregulation of proteins related to the targeted pathways . This ultimately impairs bacterial cell function and proliferation .
Análisis Bioquímico
Biochemical Properties
3-(4-Cyanophenyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can bind to and inhibit the activity of certain oxidoreductases, thereby modulating the redox state of cells. Additionally, 3-(4-Cyanophenyl)isonicotinic acid interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-(4-Cyanophenyl)isonicotinic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling proteins, 3-(4-Cyanophenyl)isonicotinic acid can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
At the molecular level, 3-(4-Cyanophenyl)isonicotinic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme, affecting its function. Additionally, 3-(4-Cyanophenyl)isonicotinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Cyanophenyl)isonicotinic acid have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity. Studies have shown that 3-(4-Cyanophenyl)isonicotinic acid remains stable under controlled conditions for extended periods, but its activity can diminish with prolonged exposure to light and heat. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses .
Dosage Effects in Animal Models
The effects of 3-(4-Cyanophenyl)isonicotinic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications of 3-(4-Cyanophenyl)isonicotinic acid .
Metabolic Pathways
3-(4-Cyanophenyl)isonicotinic acid is involved in several metabolic pathways, particularly those related to redox regulation and energy metabolism. This compound interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in detoxifying reactive oxygen species. Additionally, 3-(4-Cyanophenyl)isonicotinic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-(4-Cyanophenyl)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments. The distribution of 3-(4-Cyanophenyl)isonicotinic acid within tissues is influenced by its affinity for different biomolecules, which can affect its localization and overall activity .
Subcellular Localization
The subcellular localization of 3-(4-Cyanophenyl)isonicotinic acid is a key determinant of its biochemical activity. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in metabolic processes. The targeting of 3-(4-Cyanophenyl)isonicotinic acid to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-cyanophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(4-cyanophenyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
Propiedades
IUPAC Name |
3-(4-cyanophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-8-15-6-5-11(12)13(16)17/h1-6,8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTFFCQLIWBFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686998 | |
| Record name | 3-(4-Cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258614-33-3 | |
| Record name | 3-(4-Cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3226787.png)
![1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B3226801.png)










